molecular formula C22H19ClNNaO3 B1672382 GSK345931A CAS No. 869499-38-7

GSK345931A

Cat. No.: B1672382
CAS No.: 869499-38-7
M. Wt: 403.8 g/mol
InChI Key: HCPQFFJXXAUWBN-UHFFFAOYSA-M
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Description

GSK345931A is a small molecule drug developed by GlaxoSmithKline (GSK). It is an EP1 receptor antagonist, which means it blocks the EP1 receptor, a subtype of the prostanoid receptor. This compound has shown efficacy in preclinical models of inflammatory pain, making it a promising candidate for further research and development .

Preparation Methods

The synthesis of GSK345931A involves the medicinal chemistry program aimed at identifying a potential back-up compound to the EP1 receptor antagonist GW848687X. The process started with the lipophilic 1,2-biaryl benzene derivative, which displayed poor in vivo metabolic stability. Through a series of modifications, the compound 7i (this compound) was identified, demonstrating good metabolic stability and lower molecular weight .

Chemical Reactions Analysis

GSK345931A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GSK345931A has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the EP1 receptor and its role in various biological processes.

    Biology: It helps in understanding the physiological and pathological roles of the EP1 receptor in different tissues.

    Medicine: It has shown potent analgesic efficacy in preclinical models of inflammatory pain, making it a potential candidate for pain management therapies.

    Industry: It can be used in the development of new drugs targeting the EP1 receptor .

Mechanism of Action

GSK345931A exerts its effects by antagonizing the EP1 receptor, a subtype of the prostanoid receptor. By blocking this receptor, it inhibits the action of prostaglandin E2 (PGE2), a proinflammatory mediator involved in pain and inflammation. This results in reduced pain and inflammation in preclinical models .

Comparison with Similar Compounds

GSK345931A is compared with other EP1 receptor antagonists, such as GW848687X. While both compounds target the same receptor, this compound has shown better metabolic stability and lower molecular weight, making it a more promising candidate for further development. Other similar compounds include:

Properties

CAS No.

869499-38-7

Molecular Formula

C22H19ClNNaO3

Molecular Weight

403.8 g/mol

IUPAC Name

sodium;6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylate

InChI

InChI=1S/C22H20ClNO3.Na/c1-14(2)13-27-21-11-10-15(23)12-18(21)16-6-3-4-7-17(16)19-8-5-9-20(24-19)22(25)26;/h3-12,14H,13H2,1-2H3,(H,25,26);/q;+1/p-1

InChI Key

HCPQFFJXXAUWBN-UHFFFAOYSA-M

SMILES

CC(C)COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2C3=NC(=CC=C3)C(=O)[O-].[Na+]

Isomeric SMILES

CC(C)COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2C3=NC(=CC=C3)C(=O)[O-].[Na+]

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2C3=NC(=CC=C3)C(=O)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-345931A;  GSK 345931A;  GSK345931A;  GSK-345931A free acid;  GSK 345931A free acid.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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